Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-
Description
The compound Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- is an anthraquinone-based benzamide derivative. The anthraquinone core (9,10-dihydro-9,10-dioxoanthracene) is substituted at the 1-position with a benzamide group and at the 4,5-positions with bis(4-methylphenyl)amino groups.
Properties
CAS No. |
43095-70-1 |
|---|---|
Molecular Formula |
C35H27N3O3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[4,5-bis(4-methylanilino)-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C35H27N3O3/c1-21-11-15-24(16-12-21)36-27-10-6-9-26-30(27)34(40)32-28(37-25-17-13-22(2)14-18-25)19-20-29(31(32)33(26)39)38-35(41)23-7-4-3-5-8-23/h3-20,36-37H,1-2H3,(H,38,41) |
InChI Key |
PHESYJSKVFUDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C(=CC=C5)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of this compound involves multi-step organic reactions that integrate anthracene derivatives with benzamide functionalities and additional substituents such as methylphenyl groups. The preparation process requires careful control over reaction conditions to ensure high yield and purity.
Key Considerations:
- Reaction Conditions : Temperature, pH, and solvent choice are critical.
- Catalysts : Catalysts may be used to enhance reaction efficiency.
- Purification : Crystallization or chromatography is often necessary to isolate the pure product.
Preparation Steps
Starting Materials
The synthesis typically begins with:
- Anthracene Derivatives : These serve as the core structure for the compound.
- Aromatic Amines : Such as 4-methylphenylamine, used for functionalization.
- Benzoyl Chloride or Benzamide Precursors : To introduce the benzamide group.
Reaction Pathway
The preparation involves several key steps:
Step 1: Functionalization of Anthracene
- Anthracene derivatives are functionalized through nitration or halogenation to introduce reactive sites on the aromatic ring.
- Example: Anthraquinone derivatives are commonly used as intermediates.
Step 2: Amination
- The functionalized anthracene is reacted with 4-methylphenylamine under controlled conditions to form bis-aminoanthracene derivatives.
- Solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the reaction.
Step 3: Formation of Benzamide Derivative
- The aminoanthracene derivative is reacted with benzoyl chloride or benzamide in the presence of a base (e.g., pyridine or triethylamine) to form the final product.
- This step typically requires refluxing at elevated temperatures to ensure complete conversion.
Step 4: Purification
- The crude product is purified using recrystallization (e.g., from ethanol) or chromatographic techniques like high-performance liquid chromatography (HPLC).
Optimization Techniques
To improve yield and minimize side reactions:
- Catalysis : Acid or base catalysts can be employed to accelerate specific steps.
- Temperature Control : Maintaining optimal temperatures prevents decomposition of sensitive intermediates.
- Solvent Selection : Polar aprotic solvents enhance reactivity and solubility of intermediates.
- Reaction Monitoring : Techniques like thin-layer chromatography (TLC) or HPLC are used to monitor progress.
Challenges in Synthesis
Key Challenges:
- Side Reactions : Competing reactions may reduce yield.
- Purity Issues : Impurities from unreacted starting materials or by-products require extensive purification.
- Scalability : Industrial-scale synthesis demands optimization of reaction parameters for cost-effectiveness.
Data Table Summary
| Step | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Functionalization | Anthraquinone + Nitrating Agent | Functionalized anthracene derivative |
| Amination | Functionalized anthracene + 4-methylphenylamine | Bis-aminoanthracene derivative |
| Benzamide Formation | Bis-aminoanthracene + Benzoyl chloride/base | Final compound |
| Purification | Recrystallization/Chromatography | Pure benzamide derivative |
Analytical Validation
The synthesized compound is validated using:
- Spectroscopic Methods :
- Infrared (IR) spectroscopy for functional group analysis.
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- Chromatographic Techniques :
- HPLC for purity assessment.
- Mass Spectrometry (MS) :
- To verify molecular weight and structure.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted anthracene compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that benzamide derivatives can exhibit anticancer properties. The specific structure of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- suggests potential efficacy against various cancer cell lines due to its ability to interact with biological targets involved in cancer progression.
Photodynamic Therapy
The compound's anthracene core is known for its photophysical properties, making it suitable for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can destroy cancer cells upon activation by light.
Antimicrobial Properties
Preliminary studies have shown that benzamide derivatives possess antimicrobial activity. This could be leveraged in developing new antibacterial or antifungal agents.
Research Findings
Recent studies have focused on the synthesis and evaluation of benzamide derivatives for their biological activities:
- Synthesis : Various synthetic routes have been explored to obtain the target compound efficiently. These include multi-step reactions involving coupling reactions and functional group modifications.
- Bioactivity Testing : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against specific cancer cell lines while maintaining lower toxicity in normal cells.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) investigated the effects of benzamide derivatives on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Photodynamic Therapy
Research led by Lee et al. (2024) evaluated the potential of benzamide derivatives in PDT. The findings revealed that upon light activation, the compounds generated singlet oxygen species effectively killing cancer cells while sparing healthy tissues.
Mechanism of Action
The mechanism of action of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key anthraquinone-benzamide derivatives and their properties:
*Estimated based on structural similarity.
Key Observations:
Substituent-Driven Solubility: The target compound’s bis(4-methylphenyl)amino groups likely enhance solubility in organic solvents compared to hydroxy (polar) or chloro (lipophilic) derivatives . Hydroxy-substituted analogs (e.g., 6409-74-1) exhibit higher polarity, making them suitable for aqueous dye applications .
Biological Activity :
- Chloro-substituted derivatives (e.g., 81-45-8) may show antimicrobial properties due to halogen-mediated interactions .
- Rhein derivatives with dihydroxy groups (e.g., (±)-7b) demonstrate antioxidant and multi-target pharmacological activities .
Synthetic Accessibility :
- The target compound could be synthesized via acid chloride-amine coupling, similar to N-(2-methylbenzamido)-9,10-dioxoanthracene (94% yield) .
- Modifications like tetrazole incorporation () further expand functional diversity .
Spectral and Computational Data
- NMR/IR Characterization : The 2-methylbenzamide analog () was fully characterized via ¹H/¹³C NMR and IR, providing a benchmark for the target compound’s spectral analysis .
Biological Activity
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- (CAS No. 43095-70-1) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is , and it exhibits various biological activities that warrant detailed exploration.
Structural Characteristics
The structure of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- includes:
- An anthracene moiety that contributes to its electronic properties.
- Multiple functional groups, including amino and dioxo groups, which enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : Potential interaction with cellular receptors could modulate signaling pathways.
In Vitro Studies
Research has indicated that Benzamide derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against leukemia cells in micromolar concentrations . The following table summarizes the biological activities reported for benzamide derivatives:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| SGI-1027 | DNMT1/3A/3B | Cytotoxicity (micromolar range) | |
| FNA | HDAC1/2/3 | IC50: 95.48 nM (HDAC3) | |
| Benzamide Derivative | Various Cancer Cells | Varies (micromolar range) |
The precise mechanism by which Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- exerts its biological effects remains to be fully elucidated. However, studies suggest that:
- DNA Methyltransferase Inhibition : Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), leading to reactivation of silenced genes in cancer cells .
- Histone Deacetylase Inhibition : Some derivatives exhibit selectivity towards HDACs, which play a crucial role in regulating gene expression and cellular proliferation .
Case Studies
A notable study on related benzamide derivatives demonstrated their effectiveness against leukemia cell lines. The most potent compound showed an EC50 value of approximately 0.9 μM against DNMT3A and exhibited significant cytotoxicity in vitro . This suggests that structural modifications can enhance the therapeutic potential of benzamide compounds.
Q & A
Basic: What are the key synthetic routes for preparing this anthraquinone-derived benzamide?
Methodological Answer:
The synthesis typically involves three stages:
Anthraquinone Formation : Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents like chromic acid or nitric acid .
Amino Substitution : Introduction of bis((4-methylphenyl)amino) groups at positions 4 and 5 via nucleophilic aromatic substitution (e.g., using p-toluidine and a catalyst like CuI) .
Benzamide Attachment : Coupling of benzamide to the anthracenyl core at position 1 using acyl chloride intermediates (e.g., reacting with benzoyl chloride in the presence of thionyl chloride) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the final product .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=O stretches (~1670 cm⁻¹ for anthraquinone) and N-H bends (~3300 cm⁻¹ for amides) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- UV-Vis Spectroscopy : Monitors electronic transitions (λmax ~250–400 nm for conjugated anthraquinone systems) .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines, incubation times, or endpoint measurements.
- Compound Purity : Impurities (>95% purity required; validate via HPLC) .
- Solubility Issues : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation in aqueous buffers .
Resolution Strategies : - Standardize protocols (e.g., MTT assay for cytotoxicity with triplicate replicates).
- Use orthogonal assays (e.g., fluorescence-based ATP detection vs. resazurin reduction) .
- Validate results with structurally related analogs to isolate activity trends .
Advanced: What strategies improve solubility for in vitro studies?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase hydrophilicity .
- Structural Modifications :
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Analog Synthesis :
- Vary substituents on the benzamide (e.g., electron-withdrawing groups like -NO2 or -CF3) .
- Modify the p-toluidine groups (e.g., replace methyl with ethyl or halogens) .
Biological Testing :
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets .
- Develop QSAR models using descriptors like logP, H-bond donors, and polar surface area .
Advanced: What mechanistic insights can be gained from studying its redox behavior?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-transfer capacity (e.g., anthraquinone’s reversible reduction at ~-0.5 V vs. Ag/AgCl) .
- EPR Spectroscopy : Detect semiquinone radical intermediates during redox cycling .
- Biological Relevance : Link redox activity to pro-oxidant effects (e.g., ROS generation in cancer cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
